3-O-(E)-p-Coumaroylbetulin
Overview
Description
3-O-(E)-p-Coumaroylbetulin (3-O-CBE) is a natural compound found in the bark of birch trees. It is a phenolic compound belonging to the class of lignans and has been studied extensively in recent years. 3-O-CBE has been found to possess a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. In addition, 3-O-CBE has been studied for its potential to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates.
Scientific Research Applications
Anti-HIV Activity : 3-O-(E)-p-Coumaroylbetulin, among other betulinic acid derivatives, has demonstrated moderate anti-HIV activity. This finding suggests potential use in HIV treatment or prevention (Nguyen et al., 2004).
DNA Topoisomerase II Inhibition : This compound is found to inhibit DNA Topoisomerase II, an enzyme targeted for anticancer drug development. Its ability to inhibit Topo II activities indicates its potential as a cancer therapeutic agent (Wada & Tanaka, 2005).
Cytotoxic Properties : Research has identified 3-O-(E)-p-Coumaroylbetulin as having cytotoxic effects against several human cancer cell lines, suggesting its potential in cancer treatment (Hwang et al., 2003).
Breast Cancer Stem Cell Inhibition : This compound is also identified as an inhibitor of breast cancer stem cell formation, suggesting its utility in breast cancer therapy. It disrupts c-Myc protein, a CSC survival factor (Choi et al., 2018).
Moderate Cytotoxicity : Lupane triterpene coumaroyl esters, including 3-O-(E)-p-Coumaroylbetulin, have shown moderate cytotoxicity against human cancer cell lines, which is significant for cancer research (Du et al., 2009).
Anticancer Activity in Breast Cancer Cells : 3-O-(E)-p-Coumaroylbetulin has been found to possess anticancer activity in breast cancer cells and mammosphere. It acts by inducing cell cycle arrest, apoptosis, and inhibiting the Notch signaling pathway (Kushwaha et al., 2020).
Antitumor-Promoting Activity : This compound was isolated from Chaenomeles sinensis KOEHNE and showed antitumor-promoting activity in JB6 mouse epidermal cells (Gao et al., 2003).
properties
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56O4/c1-25(2)28-16-21-39(24-40)23-22-37(6)29(34(28)39)13-14-31-36(5)19-18-32(35(3,4)30(36)17-20-38(31,37)7)43-33(42)15-10-26-8-11-27(41)12-9-26/h8-12,15,28-32,34,40-41H,1,13-14,16-24H2,2-7H3/b15-10+/t28-,29+,30-,31+,32-,34+,36-,37+,38+,39+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTQBZHKUPHHSC-LNVBJZNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-(E)-p-Coumaroylbetulin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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